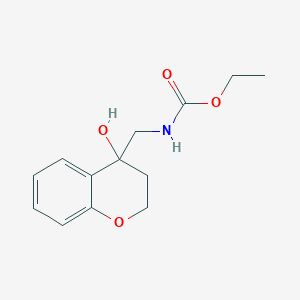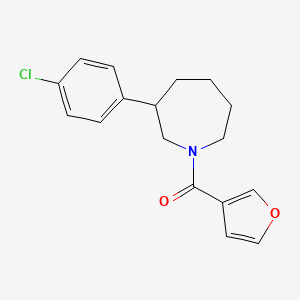
(3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on synthesizing novel pyrazoline derivatives, including compounds related to (3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone, explored their potential as anti-inflammatory and antibacterial agents. Utilizing microwave-assisted synthesis methods, these compounds demonstrated significant in vivo anti-inflammatory and in vitro antibacterial activities. Molecular docking and in silico toxicity predictions suggested their promising roles as molecular templates for anti-inflammatory activity (P. Ravula et al., 2016).
Catalytic Synthesis Enhancements
Research into catalytic methods, such as the aza-Piancatelli rearrangement, provided efficient routes to synthesize oxazine and thiazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing the versatility of furan-based compounds in chemical synthesis. These methods emphasize high yields, selectivity, and efficient reaction times, illustrating the compound's adaptability in synthetic organic chemistry (B. Reddy et al., 2012).
Molecular Conformation and Luminescence
A study on a donor-acceptor molecule closely related to this compound demonstrated the ability to switch between delayed fluorescence and room-temperature phosphorescence based on molecular conformation. This property is significant for the development of organic materials with potential applications in organic electronics and photonics (Yating Wen et al., 2021).
Dihydroorotate Dehydrogenase Inhibition
Further structural optimization of compounds similar to this compound led to the discovery of potent inhibitors for human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for cell proliferation and represents a therapeutic target for the development of immunosuppressive and anticancer drugs (Ying Gong et al., 2017).
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWJEOYHPFKWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2971377.png)
![2-Chloro-N-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2971378.png)

![3-(4-fluorophenyl)-2-[(2-imino-2H-chromen-3-yl)thio]quinazolin-4(3H)-one](/img/structure/B2971380.png)
![ethyl 4-({[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2971384.png)

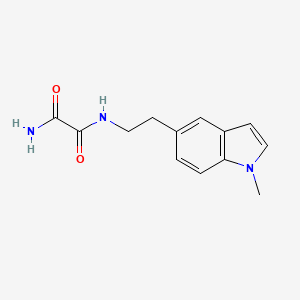
![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2971390.png)
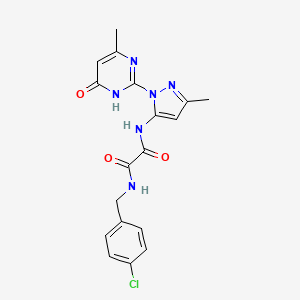
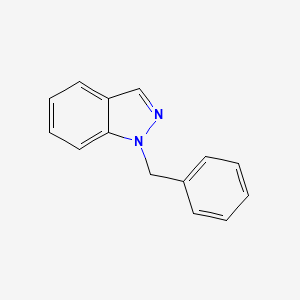
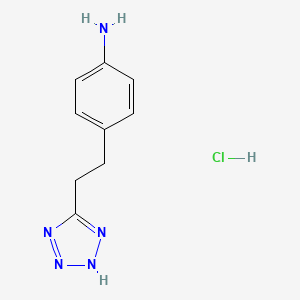
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B2971395.png)
![N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2971397.png)
